molecular formula C17H13NO4 B1439771 (s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid CAS No. 1217756-92-7

(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid

Cat. No.: B1439771
CAS No.: 1217756-92-7
M. Wt: 295.29 g/mol
InChI Key: OWMIDVTYGQRXQI-HNNXBMFYSA-N
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Description

(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzofuran moiety, a phenyl group, and an acetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenyl group and acetic acid derivative can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid: Shares a similar structure but may have different functional groups or stereochemistry.

    N-{2-[(1-Benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide: Another related compound with potential differences in reactivity and applications.

Uniqueness

(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIDVTYGQRXQI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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